Dirk Bier,
Annette Schulze,
Marcus Holschbach,
Bernd Neumaier,
Arnd Baumann
PMID: 32749852
DOI:
10.1089/adt.2020.991
Abstract
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Edwin K Jackson,
Dongmei Cheng,
Vladimir B Ritov,
Zaichuan Mi
PMID: 32829665
DOI:
10.1161/HYPERTENSIONAHA.120.15822
Abstract
Here, we tested the hypothesis that TNAP (tissue nonspecific alkaline phosphatase) modulates vascular responsiveness to norepinephrine. In the isolated, Tyrode's-perfused rat mesentery, 50 µmol/L of L-p-bromotetramisole (L-p-BT; selective TNAP inhibitor, K
=56 µmol/L) significantly reduced TNAP activity and caused a significant 9.0-fold rightward-shift in the norepinephrine concentration versus vasoconstriction relationship. At 100 µmol/L, L-p-BT further reduced mesenteric TNAP activity and caused an additional significant right-shift of the norepinephrine concentration versus vasoconstriction relationship. A higher concentration (200 µmol/L) of L-p-BT had no further effect on either mesenteric TNAP activity or norepinephrine-induced vasoconstriction. L-p-BT did not alter vascular responses to vasopressin, thus ruling-out nonspecific suppression of vascular reactivity. Since in the rat mesenteric vasculature α
-adrenoceptors mediate norepinephrine-induced vasoconstriction, these finding indicate that TNAP inhibition selectively interferes with α
-adrenoceptor signaling. Additional experiments showed that the effects of TNAP inhibition on norepinephrine-induced vasoconstriction were not mediated by accumulation of pyrophosphate or ATP (TNAP substrates) nor by reduced adenosine levels (TNAP product). TNAP inhibition significantly reduced the Hillslope of the norepinephrine concentration versus vasoconstriction relationship from 1.8±0.2 (consistent with positive cooperativity of α
-adrenoceptor signaling) to 1.0±0.1 (no cooperativity). Selective activation of A
-adenosine receptors, which are known to participate in coincident signaling with α
-adrenoceptors, reversed the suppressive effects of L-p-BT on norepinephrine-induced vasoconstriction. In vivo, L-p-BT administration achieved plasma levels of ≈60 µmol/L and inhibited mesenteric vascular responses to exogenous norepinephrine and sympathetic nerve stimulation. TNAP modulates vascular responses to norepinephrine likely by affecting positive cooperativity of α
-adrenoceptor signaling via a mechanism involving A
receptor signaling.
Catiane B Alves,
Amanda S Almeida,
Daniela M Marques,
Ana Helena L Faé,
Ana Carolina L Machado,
Diogo L Oliveira,
Luis Valmor C Portela,
Lisiane O Porciúncula
PMID: 31756336
DOI:
10.1016/j.neuropharm.2019.107782
Abstract
Although some studies have supported the effects of caffeine for treatment of Attention deficit and hyperactivity disorder (ADHD), there were no evidences about its effects at the neuronal level. In this study, we sought to find morphological alterations during in vitro development of frontal cortical neurons from Spontaneoulsy hypertensive rats (SHR, an ADHD rat model) and Wistar-Kyoto rats (WKY, control strain). Further, we investigated the effects of caffeine and adenosine A
and A
receptors (A
R and A
R) signaling. Cultured cortical neurons from WKY and SHR were analyzed by immunostaining of microtubule-associated protein 2 (MAP-2) and tau protein after treatment with either caffeine, or A
R and A
R agonists or antagonists. Besides, the involvement of PI3K and not PKA signaling was also assessed. Neurons from ADHD model displayed less neurite branching, shorter maximal neurite length and decreased axonal outgrowth. While caffeine recovered neurite branching and elongation from ADHD neurons via both PKA and PI3K signaling, A
R agonist (CGS 21680) promoted more neurite branching via PKA signaling. The selective A
R antagonist (SCH 58261) was efficient in recovering axonal outgrowth from ADHD neurons through PI3K and not PKA signaling. For the first time, frontal cortical neurons were isolated from ADHD model and they presented disturbances in the differentiation and outgrowth. By showing that caffeine and A
R may act at neuronal level rescuing ADHD neurons outgrowth, our findings strengthen the potential of caffeine and A
R receptors as an adjuvant for ADHD treatment.
Alison Xiaoqiao Xie,
Aric Madayag,
Suzanne K Minton,
Ken D McCarthy,
Anna P Malykhina
PMID: 32843670
DOI:
10.1038/s41598-020-71073-z
Abstract
Glial fibrillary acidic protein expressing (GFAP
) glia modulate nociceptive neuronal activity in both the peripheral nervous system (PNS) and the central nervous system (CNS). Resident GFAP
glia in dorsal root ganglia (DRG) known as satellite glial cells (SGCs) potentiate neuronal activity by releasing pro-inflammatory cytokines and neuroactive compounds. In this study, we tested the hypothesis that SGC Gq-coupled receptor (Gq-GPCR) signaling modulates pain sensitivity in vivo using Gfap-hM3Dq mice. Complete Freund's adjuvant (CFA) was used to induce inflammatory pain, and mechanical sensitivity and thermal sensitivity were used to assess the neuromodulatory effect of glial Gq-GPCR activation in awake mice. Pharmacogenetic activation of Gq-GPCR signaling in sensory SGCs decreased heat-induced nociceptive responses and reversed inflammation-induced mechanical allodynia via peripheral adenosine A1 receptor activation. These data reveal a previously unexplored role of sensory SGCs in decreasing afferent excitability. The identified molecular mechanism underlying the analgesic role of SGCs offers new approaches for reversing peripheral nociceptive sensitization.
Fernanda Madeira,
Rômulo Nolasco de Brito,
Aline A Emer,
Ana Paula Batisti,
Bruna Lenfers Turnes,
Afonso Shiguemi Inoue Salgado,
Francisco José Cidral-Filho,
Leidiane Mazzardo-Martins,
Daniel Fernandes Martins
PMID: 32070652
DOI:
10.1016/j.bjpt.2020.02.001
Abstract
Warm water immersion therapy (WWIT) has been widely used in the treatment of various clinical conditions, with analgesic and anti-inflammatory effects. However, its mechanism of action has not been fully investigated. The present study analyzed the role of spinal inhibitory neuroreceptors in the antihyperalgesic effect of WWIT in an experimental model of inflammatory pain.
Mice were injected with complete Freund's adjuvant (CFA; intraplantar [i.pl.]). Paw withdrawal frequency to mechanical stimuli (von Frey test) was used to determine: (1) the effect of intrathecal (i.t.) preadministration of naloxone (a non-selective opioid receptor antagonist; 5 µg/5 µl), (2); AM281 (a selective cannabinoid receptor type 1 [CB
] antagonist; 2 µg/5 µl), (3); and 1,3-dipropyl-8-cyclopentylxanthine (DPCPX; a selective adenosine A
receptor antagonist; 10 nmol/5 µl), on the antihyperalgesic (pain-relieving) effect of WWIT against CFA-induced hyperalgesia.
Intrathecal naloxone, AM281, and DPCPX significantly prevented the antihyperalgesic effect of WWIT. This study suggests the involvement of spinal (central) receptors in the antihyperalgesic effect of WWIT in a model of inflammatory pain.
Taken together, these results suggest that opioid, CB
and A
spinal receptors might contribute to the pain-relieving effect of WWIT.
C M Massari,
L C Constantino,
N F Marques,
L B Binder,
M Valle-León,
M López-Cano,
V Fernández-Dueñas,
F Ciruela,
C I Tasca
PMID: 32725400
DOI:
10.1007/s11302-020-09716-z
Abstract
Parkinson's disease (PD) signs and symptoms regularly include tremor. Interestingly, the nucleoside guanosine (GUO) has already proven to be effective in reducing reserpine-induced tremulous jaw movements (TJMs) in rodent models, thus becoming a promising antiparkinsonian drug. Here, we aimed at revealing the mechanism behind GUO antiparkinsonian efficacy by assessing the role of adenosine A
and A
receptors (A
R and A
R) on GUO-mediated anti-tremor effects in the reserpinized mouse model of PD. Reserpinized mice showed elevated reactive oxygen species (ROS) production and cellular membrane damage in striatal slices assessed ex vivo and GUO treatment reversed ROS production. Interestingly, while the simultaneous administration of sub-effective doses of GUO (5 mg/kg) and SCH58261 (0.01 mg/kg), an A
R antagonist, precluded reserpine-induced TJMs, these were ineffective on reverting ROS production in ex vivo experiments. Importantly, GUO was able to reduce TJM and ROS production in reserpinized mouse lacking the A
R, thus suggesting an A
R-independent mechanism of GUO-mediated effects. Conversely, the administration of DPCPX (0.75 mg/kg), an A
R antagonist, completely abolished both GUO-mediated anti-tremor effects and blockade of ROS production. Overall, these results indicated that GUO anti-tremor and antioxidant effects in reserpinized mice were A
R dependent but A
R independent, thus suggesting a differential participation of adenosine receptors in GUO-mediated effects.
Li-Min Mao,
John Q Wang
PMID: 31994358
DOI:
10.1002/brb3.1543
Abstract
The adenosine A
receptor is a G
protein-coupled receptor and inhibits upon activation cAMP formation and protein kinase A (PKA) activity. As a widely expressed receptor in the mammalian brain, A
receptors are implicated in the modulation of a variety of neuronal and synaptic activities. In this study, we investigated the role of A
receptors in the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the adult rat brain in vivo.
Adult male Wistar rats were used in this study. After a systemic injection of the A
antagonist DPCPX, rats were sacrificed and several forebrain regions were collected for assessing changes in phosphorylation of AMPA receptors using Western blots.
A systemic injection of the A
antagonist DPCPX induced an increase in phosphorylation of AMPA receptor GluA1 subunits at a PKA-dependent site, serine 845 (S845), in the two subdivisions of the striatum, the caudate putamen, and nucleus accumbens. DPCPX also increased S845 phosphorylation in the medial prefrontal cortex (mPFC) and hippocampus. The DPCPX-stimulated S845 phosphorylation was a transient and reversible event. Blockade of G
-coupled dopamine D
receptors with a D
antagonist SCH23390 abolished the responses of S845 phosphorylation to DPCPX in the striatum, mPFC, and hippocampus. DPCPX had no significant impact on phosphorylation of GluA1 at serine 831 and on expression of total GluA1 proteins in all forebrain regions surveyed.
These data demonstrate that adenosine A
receptors maintain an inhibitory tone on GluA1 S845 phosphorylation under normal conditions. Blocking this inhibitory tone leads to the upregulation of GluA1 S845 phosphorylation in the striatum, mPFC, and hippocampus via a D
-dependent manner.
Ana Joya,
María Ardaya,
Alejandro Montilla,
Maider Garbizu,
Sandra Plaza-García,
Vanessa Gómez-Vallejo,
Daniel Padro,
Juan José Gutiérrez,
Xabier Rios,
Pedro Ramos-Cabrer,
Unai Cossío,
Krishna R Pulagam,
Makoto Higuchi,
María Domercq,
Fabio Cavaliere,
Carlos Matute,
Jordi Llop,
Abraham Martín
PMID: 33391483
DOI:
10.7150/thno.51046
Abstract
Adenosine A
receptors (A
ARs) are promising imaging biomarkers and targets for the treatment of stroke. Nevertheless, the role of A
ARs on ischemic damage and its subsequent neuroinflammatory response has been scarcely explored so far.
In this study, the expression of A
ARs after transient middle cerebral artery occlusion (MCAO) was evaluated by positron emission tomography (PET) with [
F]CPFPX and immunohistochemistry (IHC). In addition, the role of A
ARs on stroke inflammation using pharmacological modulation was assessed with magnetic resonance imaging (MRI), PET imaging with [
F]DPA-714 (TSPO) and [
F]FLT (cellular proliferation), as well as IHC and neurofunctional studies.
In the ischemic territory, [
F]CPFPX signal and IHC showed the overexpression of A
ARs in microglia and infiltrated leukocytes after cerebral ischemia. Ischemic rats treated with the A
AR agonist ENBA showed a significant decrease in both [
F]DPA-714 and [
F]FLT signal intensities at day 7 after cerebral ischemia, a feature that was confirmed by IHC results. Besides, the activation of A
ARs promoted the reduction of the brain lesion, as measured with T
W-MRI, and the improvement of neurological outcome including motor, sensory and reflex responses. These results show for the first time the
PET imaging of A
ARs expression after cerebral ischemia in rats and the application of [
F]FLT to evaluate glial proliferation in response to treatment.
Notably, these data provide evidence for A
ARs playing a key role in the control of both the activation of resident glia and the
proliferation of microglia and macrophages after experimental stroke in rats.
Victor P Long 3rd,
Ingrid M Bonilla,
Stephen Baine,
Patric Glynn,
Sanjay Kumar,
Karsten Schober,
Kent Mowrey,
Raul Weiss,
Nam Y Lee,
Peter J Mohler,
Sandor Györke,
Thomas J Hund,
Vadim V Fedorov,
Cynthia A Carnes
PMID: 31751583
DOI:
10.1016/j.lfs.2019.117068
Abstract
Bradycardia contributes to tachy-brady arrhythmias or sinus arrest during heart failure (HF). Sinoatrial node (SAN) adenosine A1 receptors (ADO A1Rs) are upregulated in HF, and adenosine is known to exert negative chronotropic effects on the SAN. Here, we investigated the role of A1R signaling at physiologically relevant ADO concentrations on HF SAN pacemaker cells.
Dogs with tachypacing-induced chronic HF and normal controls (CTL) were studied. SAN tissue was collected for A1R and GIRK mRNA quantification. SAN cells were isolated for perforated patch clamp recordings and firing rate (bpm), slope of slow diastolic depolarization (SDD), and maximum diastolic potential (MDP) were measured. Action potentials (APs) and currents were recorded before and after addition of 1 and 10 μM ADO. To assess contributions of A1R and G protein-coupled Inward Rectifier Potassium Current (GIRK) to ADO effects, APs were measured after the addition of DPCPX (selective A1R antagonist) or TPQ (selective GIRK blocker).
A1R and GIRK mRNA expression were significantly increased in HF. In addition, ADO induced greater rate slowing and membrane hyperpolarization in HF vs CTL (p < 0.05). DPCPX prevented ADO-induced rate slowing in CTL and HF cells. The ADO-induced inward rectifying current, I
, was observed significantly more frequently in HF than in CTL. TPQ prevented ADO-induced rate slowing in HF.
An increase in A1R and GIRK expression enhances I
, causing hyperpolarization, and subsequent negative chronotropic effects in canine chronic HF at relevant [ADO]. GIRK blockade may be a useful strategy to mitigate bradycardia in HF.
Aleksandra Szopa,
Karolina Bogatko,
Mariola Herbet,
Anna Serefko,
Marta Ostrowska,
Sylwia Wośko,
Katarzyna Świąder,
Bernadeta Szewczyk,
Aleksandra Wlaź,
Piotr Skałecki,
Andrzej Wróbel,
Sławomir Mandziuk,
Aleksandra Pochodyła,
Anna Kudela,
Jarosław Dudka,
Maria Radziwoń-Zaleska,
Piotr Wlaź,
Ewa Poleszak
PMID: 33673282
DOI:
10.3390/ijms22041840
Abstract
The purpose of the study was to investigate whether the co-administration of Mg
and Zn
with selective A1 and A2A receptor antagonists might be an interesting antidepressant strategy. Forced swim, tail suspension, and spontaneous locomotor motility tests in mice were performed. Further, biochemical and molecular studies were conducted. The obtained results indicate the interaction of DPCPX and istradefylline with Mg
and Zn
manifested in an antidepressant-like effect. The reduction of the BDNF serum level after co-administration of DPCPX and istradefylline with Mg
and Zn
was noted. Additionally, Mg
or Zn
, both alone and in combination with DPCPX or istradefylline, causes changes in
expression, DPCPX or istradefylline co-administered with Zn
increases
expression as compared to a single-drug treatment, co-administration of tested agents does not have a more favourable effect on
expression. Moreover, the changes obtained in
,
,
expression show that DPCPX-Mg
, DPCPX-Zn
, istradefylline-Mg
and istradefylline-Zn
co-treatment may have greater antioxidant capacity benefits than administration of DPCPX and istradefylline alone. It seems plausible that a combination of selective A1 as well as an A2A receptor antagonist and magnesium or zinc may be a new antidepressant therapeutic strategy.